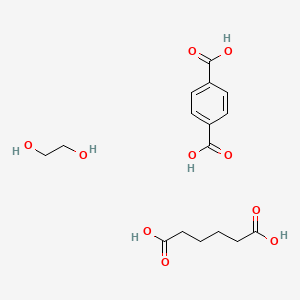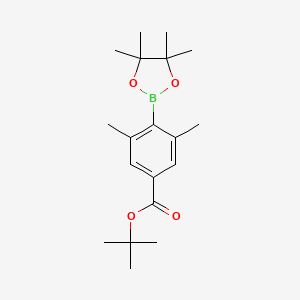
4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester is an organoboron compound that plays a significant role in organic synthesis. This compound is particularly valued for its stability and versatility, making it a crucial building block in various chemical reactions, including the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester typically involves the reaction of 2,6-dimethylphenylboronic acid with pinacol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Automation and continuous flow reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: Converts the boronic ester to the corresponding alcohol.
Reduction: Reduces the boronic ester to the corresponding alkane.
Substitution: Involves the replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically uses hydrogen peroxide or other oxidizing agents.
Reduction: Often employs lithium aluminum hydride or similar reducing agents.
Substitution: Utilizes halogenating agents or nucleophiles under mild conditions.
Major Products Formed
Oxidation: Produces alcohols.
Reduction: Yields alkanes.
Substitution: Forms various substituted aromatic compounds.
Scientific Research Applications
4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester involves its ability to form stable boron-carbon bonds. This stability allows it to participate in various chemical transformations, such as cross-coupling reactions. The boronic ester group acts as a nucleophile, facilitating the formation of new carbon-carbon bonds under the influence of a palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)phenylboronic acid pinacol ester
- 4-(N-Boc-amino)phenylboronic acid pinacol ester
- 4-Ethoxycarbonylphenylboronic acid pinacol ester
Uniqueness
4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and stability. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules .
Properties
Molecular Formula |
C19H29BO4 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
tert-butyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C19H29BO4/c1-12-10-14(16(21)22-17(3,4)5)11-13(2)15(12)20-23-18(6,7)19(8,9)24-20/h10-11H,1-9H3 |
InChI Key |
ZPDXDCBZUKKVDN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



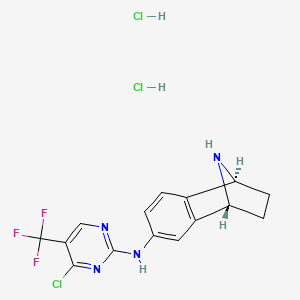
![4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11831376.png)
![8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11831389.png)
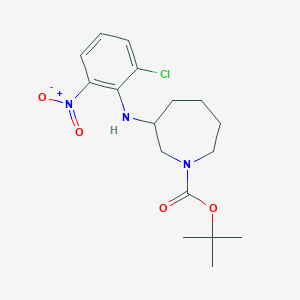

![1-[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831403.png)
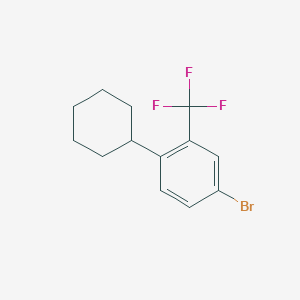
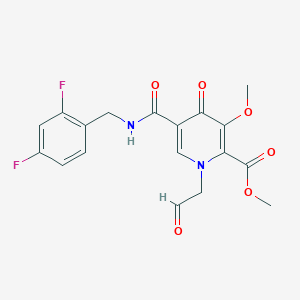
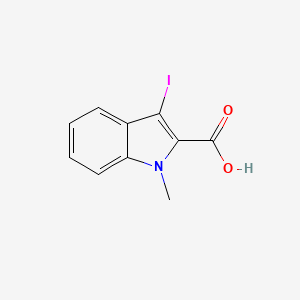
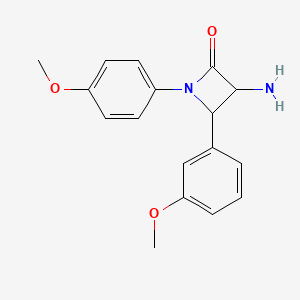
![(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)

